molecular formula C18H14N2O3 B5213162 1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol

1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol

Cat. No.: B5213162
M. Wt: 306.3 g/mol
InChI Key: SMEHFTJOPGWRPS-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol is a complex organic compound that features a benzodioxin ring fused with a naphthalenol structure

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with naphthalen-2-ol under controlled conditions. The reaction is often carried out in the presence of a diazotizing agent, such as sodium nitrite, in an acidic medium to form the diazenyl linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s diazenyl group plays a crucial role in its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its diazenyl linkage, which imparts specific chemical and biological properties that are not present in its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-15-7-5-12-3-1-2-4-14(12)18(15)20-19-13-6-8-16-17(11-13)23-10-9-22-16/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEHFTJOPGWRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=NC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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